2-(5-Methyl-2-furyl)thiazolidine

Übersicht

Beschreibung

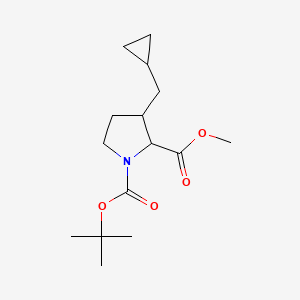

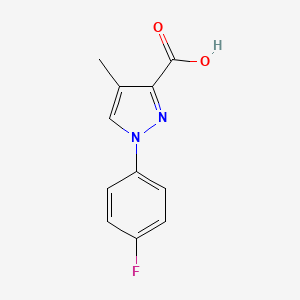

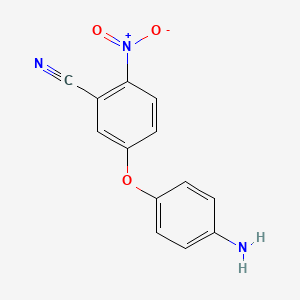

2-(5-Methyl-2-furyl)thiazolidine is a compound that falls under the category of thiazolidine motifs . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .

Synthesis Analysis

Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, a novel synthesis was developed by reacting a Schiff base and TGA with anhydrous ZnCl2 or DMF .Molecular Structure Analysis

The molecular formula of this compound is C8H11NOS . It is a five-membered heterocycle system having one nitrogen and one sulfur atom .Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry . They compel researchers to explore new drug candidates . The reaction between 1,2-aminothiols and aldehydes under physiological conditions afforded a thiazolidine product that remains stable and did not require any catalyst .Wissenschaftliche Forschungsanwendungen

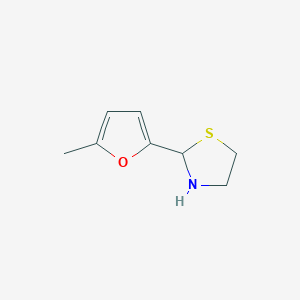

Structured Fluids as Microreactors for Flavor Formation

The study by Vauthey et al. (2000) explored the role of structured fluids like microemulsions and cubic phases in the Maillard reaction, particularly in the generation of aroma compounds. They found that the formation of 2-furfurylthiol from cysteine/furfural was notably efficient in structured fluids compared to aqueous systems. This led to the discovery of new sulfur compounds, including 2-(2-furyl)thiazolidine, indicating the potential of structured fluids as microreactors or selective catalysts for flavor formation in the food industry Vauthey et al., 2000.

Synthesis and Fungicidal Activities

Synthesis and Fungicidal Activities of Thiadiazolo[3,2-c]thiazoles

Tiwari and Nizamuddin (2013) synthesized a series of 2-substituted arylamino-5-(2'-furyl)-1,3,4-thiadiazolo[3,2-c]thiazoles, demonstrating their potential in fungicidal activities against certain pathogens. These compounds were developed by cyclisation of thiazolidin-4-ones with sulfuric acid, showcasing the chemical versatility of furyl-thiazolidine derivatives in the development of agricultural fungicides Tiwari & Nizamuddin, 2013.

Catalytic and Spectral Properties

Conformational Analysis, Spectral, and Catalytic Properties

Skvortsov et al. (2010) conducted a study on 1,3-thiazolidines, focusing on their synthesis, spectral properties, and their role as ligands in catalytic processes, such as acetophenone hydrosilylation with diphenylsilane. The study emphasized the influence of substituents on the catalytic efficiency and offered insights into the structural and conformational dynamics of 2-furyl-thiazolidines, marking their significance in catalysis and potential applications in organic synthesis Skvortsov et al., 2010.

Antituberculosis Agents

Antituberculosis Activity of 2-(5-Nitro-2-furyl)-1,3,4-thiadiazole Derivatives

Foroumadi et al. (2004) synthesized and evaluated a series of 2-(5-nitro-2-furyl)-1,3,4-thiadiazole derivatives for their antituberculosis activity. The compounds exhibited varying degrees of inhibitory activity against Mycobacterium tuberculosis, highlighting the potential therapeutic applications of 2-(5-methyl-2-furyl)thiazolidine derivatives in treating tuberculosis Foroumadi et al., 2004.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(5-methylfuran-2-yl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-6-2-3-7(10-6)8-9-4-5-11-8/h2-3,8-9H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJXHGKDMFKNGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B1468363.png)

![4-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine](/img/structure/B1468371.png)

![4-[4-(5-Bromo-pyridin-3-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1468381.png)